1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid
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Overview
Description
1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzylcarbamoyl group attached to a pyridine ring, which is further connected to a piperidine ring with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyridine ring. The benzylcarbamoyl group is introduced through a reaction with benzylamine, followed by the formation of the piperidine ring. The carboxylic acid group is then introduced through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted pyridines and piperidines.
Scientific Research Applications
1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
1-[6-(Benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid is unique due to its specific structural features. Similar compounds include:
1-(6-Benzylcarbamoyl)pyridine-2-carboxylic acid: Similar structure but lacks the piperidine ring.
1-(6-Benzylcarbamoyl)pyridine-3-carboxylic acid: Different position of the carboxylic acid group on the pyridine ring.
1-(6-Benzylcarbamoyl)pyridine-4-carboxylic acid: Different position of the carboxylic acid group on the pyridine ring.
Properties
IUPAC Name |
1-[6-(benzylcarbamoyl)pyridin-2-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-18(20-13-14-5-2-1-3-6-14)16-7-4-8-17(21-16)22-11-9-15(10-12-22)19(24)25/h1-8,15H,9-13H2,(H,20,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREGMNCDPIXSDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC(=N2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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